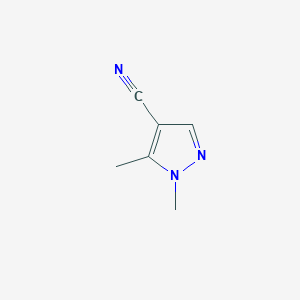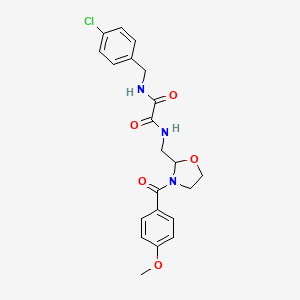
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a 4,4-difluoropiperidine moiety, which is a type of piperidine, a class of organic compounds containing a six-membered ring with one nitrogen atom . The compound also contains a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 4,4-difluoropiperidine and 1,2,4-oxadiazole rings. The difluoropiperidine ring would likely impart some degree of polarity to the molecule due to the presence of the electronegative fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoropiperidine ring could impart some degree of polarity to the molecule, potentially affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Overview of 1,3,4-Oxadiazole and Its Derivatives
1,3,4-Oxadiazole and its derivatives, including compounds similar to "5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole", are recognized for their extensive therapeutic potential across various domains of medicinal chemistry. The unique structural features of the 1,3,4-oxadiazole ring, characterized by pyridine-like nitrogen atoms, facilitate effective interactions with different enzymes and receptors through numerous weak interactions. This enables a wide range of bioactivities, making the development of 1,3,4-oxadiazole-based derivatives a significant area of interest for researchers aiming to treat diverse ailments (Verma et al., 2019).
Therapeutic Potency and Applications
Anticancer and Antiviral Properties
The synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives have been a focal point due to their potent anticancer and antiviral activities. These compounds exhibit their therapeutic effects through the inhibition of various enzymes, kinases, and growth factors, positioning them as potential lead molecules for future treatments of cancer and viral infections (Devi et al., 2022).
Antimicrobial Activity
The rising challenge of antimicrobial resistance has driven the search for new compounds. 1,3,4-Oxadiazole derivatives have shown promising antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. Some of these new compounds have surpassed the activity levels of existing antibiotics, suggesting their potential as novel therapeutic agents (Glomb & Świątek, 2021).
Neurological Disorders
Compounds with the 1,3,4-oxadiazole core have demonstrated considerable potential in addressing mental health issues, including parkinsonism, Alzheimer's disease, schizophrenia, and epileptic disorders. The structural diversity of oxadiazole derivatives allows for the development of molecules with superior efficacy and minimal side effects, thus providing new avenues for treating psychological disorders (Saxena et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4,4-difluoropiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O/c1-7-12-8(15-13-7)6-14-4-2-9(10,11)3-5-14/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDPDSTQHKLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2738901.png)


![3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one](/img/structure/B2738908.png)



![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)



